Desmethyl rizatriptan

Vue d'ensemble

Description

Desmethyl rizatriptan is a metabolite of Rizatriptan . Rizatriptan is a medication used for the acute treatment of migraine with or without aura in adults and in pediatric patients 6 to 17 years old .

Synthesis Analysis

The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction. The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .

Molecular Structure Analysis

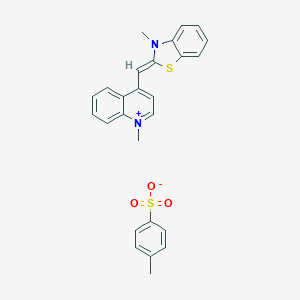

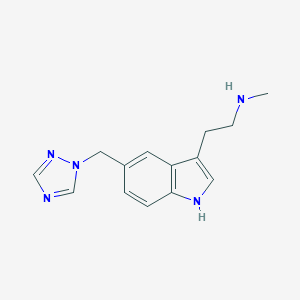

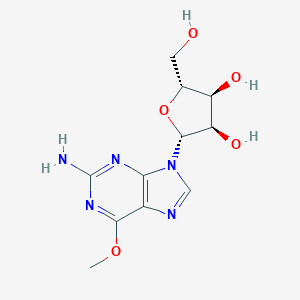

The molecular formula of Desmethyl rizatriptan is C14H17N5 . The molecular weight is 255.32 g/mol .

Chemical Reactions Analysis

The major route of rizatriptan metabolism is through monoamine oxidase A (MAO-A). A minor active N10-desmethyl metabolite circulates in plasma and comprises about 12% of the total circulating drug .

Physical And Chemical Properties Analysis

Desmethyl rizatriptan has a molecular weight of 255.32 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It also has a Rotatable Bond Count of 5. The Exact Mass is 255.14839556 g/mol and the Monoisotopic Mass is 255.14839556 g/mol .

Applications De Recherche Scientifique

Migraine Treatment Enhancement

Desmethyl rizatriptan: is a primary metabolite of rizatriptan, a medication commonly used to treat migraines. Research has shown that desmethyl rizatriptan may enhance the therapeutic efficacy of migraine treatment due to its pharmacokinetic properties .

Bioequivalence Studies

Studies have been conducted to assess the bioequivalence of different rizatriptan formulations, including desmethyl rizatriptan. These studies are crucial for developing generic versions of the drug that are as effective as the original brand .

Orodispersible Formulations

Desmethyl rizatriptan has been used in the development of orodispersible tablets and films. These formulations dissolve in the mouth without the need for water, providing a convenient option for patients who may have difficulty swallowing pills .

Mucoadhesive Buccal Films

The development of mucoadhesive buccal films containing desmethyl rizatriptan aims to improve drug bioavailability and reduce first-pass metabolism. This could lead to more effective and faster relief from migraine symptoms .

Pharmacokinetic Optimization

Research involving desmethyl rizatriptan focuses on optimizing its pharmacokinetic profile. This includes improving its absorption, distribution, metabolism, and excretion to enhance its overall effectiveness in migraine management .

Alternative Administration Routes

Desmethyl rizatriptan is being explored for alternative administration routes, such as buccal or sublingual, to provide rapid onset of action, which is particularly beneficial for acute migraine attacks .

Safety And Hazards

Orientations Futures

Rizatriptan has been used for the acute treatment of migraines for over a decade. Future research directions could involve exploring the concepts that motivated the preclinical and clinical development of rizatriptan, the clinical evidence that has driven its use over the past decade, rizatriptan’s overall contribution to the field, and future directions for research .

Propriétés

IUPAC Name |

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLSIBBGWEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162604 | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl rizatriptan | |

CAS RN |

144034-84-4 | |

| Record name | Desmethyl rizatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the formation of Desmethyl Rizatriptan during Rizatriptan Benzoate synthesis?

A1: The provided research abstract [] mentions Desmethyl Rizatriptan (13) as one of the potential impurities arising during the large-scale production of Rizatriptan Benzoate. Unfortunately, the abstract does not elaborate on the specific reaction conditions or mechanisms leading to its formation. Further research exploring the synthetic pathway and identifying the factors promoting Desmethyl Rizatriptan formation would be valuable. This knowledge could be used to optimize the synthesis process and minimize the impurity profile of Rizatriptan Benzoate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)